molecular formula C18H19N3O B270615 N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide

カタログ番号 B270615
分子量: 293.4 g/mol
InChIキー: NZKCXMWIMKNIKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide, also known as PEAQX, is a selective antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission in the central nervous system. PEAQX has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

作用機序

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide is a selective antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. The AMPA receptor mediates fast excitatory neurotransmission in the central nervous system. N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide binds to the GluA2 subunit of the AMPA receptor and blocks the receptor's ion channel, thereby inhibiting the flow of ions into the neuron. This results in a decrease in excitatory neurotransmission and a reduction in neuronal activity.
Biochemical and Physiological Effects:
N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to have a number of biochemical and physiological effects. In animal models of epilepsy, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to reduce the frequency and severity of seizures. It has also been shown to have neuroprotective effects in animal models of stroke, reducing the extent of neuronal damage. Additionally, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to have potential applications in the treatment of addiction and depression.

実験室実験の利点と制限

One advantage of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide is its selectivity for the GluA2 subunit of the AMPA receptor, which allows for more precise targeting of this receptor subtype. Additionally, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide is its relatively low potency, which may limit its effectiveness in certain applications.

将来の方向性

There are a number of potential future directions for research on N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide. One area of interest is the development of more potent analogs of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide that may be more effective in certain therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide in stroke and neurodegenerative diseases. Finally, there is potential for the development of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide-based therapies for addiction and depression, although further research is needed to fully explore this potential.

合成法

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide can be synthesized using a multi-step process starting with the reaction of 2-phenylethylamine with 2-bromoacetophenone to yield 2-(2-phenylethyl)-1-phenylethanone. This intermediate is then reacted with 1,2-diaminopropane to form N-[2-(2-phenyl-1-phenylethyl)ethyl]propane-1,3-diamine. The final step involves the reaction of this intermediate with benzoyl chloride to yield N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide.

科学的研究の応用

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy, and it has also been studied for its potential neuroprotective effects in stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to have potential applications in the treatment of addiction and depression.

特性

製品名

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide

分子式

C18H19N3O

分子量

293.4 g/mol

IUPAC名

N-[2-(2-phenyl-4,5-dihydroimidazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C18H19N3O/c22-18(16-9-5-2-6-10-16)20-12-14-21-13-11-19-17(21)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,22)

InChIキー

NZKCXMWIMKNIKR-UHFFFAOYSA-N

SMILES

C1CN(C(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=CC=C3

正規SMILES

C1CN(C(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。